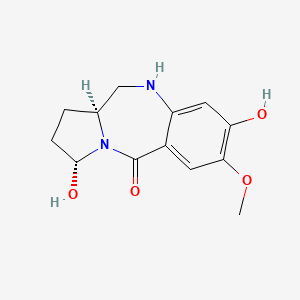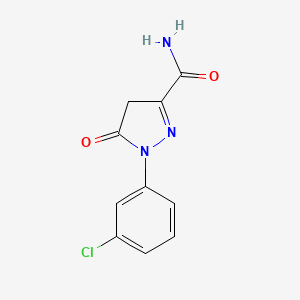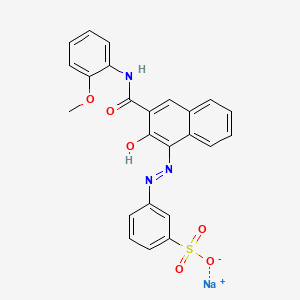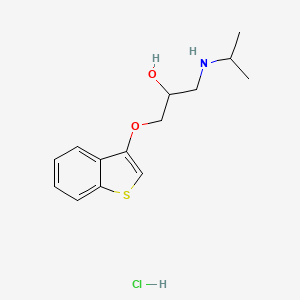![molecular formula C8H16N2S2 B14475156 Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]- CAS No. 66232-66-4](/img/structure/B14475156.png)
Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]- is an organic compound with the molecular formula C₈H₁₆N₂S₂. This compound is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]- typically involves the reaction of piperidine with dimethylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Piperidine with Dimethylamine: Piperidine is reacted with dimethylamine in the presence of a suitable catalyst to form an intermediate compound.
Addition of Carbon Disulfide: The intermediate compound is then treated with carbon disulfide to yield Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .
Scientific Research Applications
Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thioxomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Phosphorinane: A six-membered ring containing phosphorus.
Arsinane: A six-membered ring containing arsenic.
Uniqueness
Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]- is unique due to the presence of the thioxomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various applications.
Properties
CAS No. |
66232-66-4 |
|---|---|
Molecular Formula |
C8H16N2S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
piperidin-1-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H16N2S2/c1-9(2)8(11)12-10-6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI Key |
OFNBNACTGIOOKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)






![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)

